molecular formula C9H13Cl2N3 B1433894 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride CAS No. 1864014-87-8

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

Cat. No. B1433894
CAS RN: 1864014-87-8
M. Wt: 234.12 g/mol
InChI Key: OUHHBLZNJQYICR-UHFFFAOYSA-N
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Description

“5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be studied using various analytical techniques. The compound is involved in a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

1. Neuroprotective and Antidepressant Properties

  • Dual SSRI and 5-HT(1A) Activity : Research by Herold et al. (2011) demonstrated that certain pyrido[1,2-c]pyrimidine derivatives exhibit potent dual serotonin reuptake inhibitor (SSRI) and 5-HT(1A) receptor activity. These compounds, including variants of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, show potential as antidepressants and neuroprotective agents (Herold et al., 2011).

2. Potent Anti-Ischemic Effects

  • Selective 5-HT1A Receptor Agonists : A study by Kamei et al. (2005) synthesized new pyrimidine derivatives, including 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, which showed sub-nanomolar affinity for the 5-HT1A receptor. These compounds have potential applications in neuroprotection, particularly in ischemic conditions (Kamei et al., 2005).

3. Antihypertensive Activity

  • Synthesis for Antihypertensive Use : Rana et al. (2004) discussed the synthesis of various dihydropyrimidines with potential antihypertensive activity. This includes compounds related to 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, highlighting their potential in cardiovascular therapeutics (Rana et al., 2004).

4. Development of Multifunctional Compounds

  • Synthesis of Pyridinium Substituted Pyrimidines : Venkatachalam et al. (2002) reported on the synthesis and characterization of pyridinium substituted pyrimidines, which may include derivatives of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. These compounds could have applications in material science and pharmaceuticals (Venkatachalam et al., 2002).

5. Applications in AIDS Chemotherapy

  • Pyrimidine-Based AIDS Chemotherapy : A study by Ajani et al. (2019) focused on the synthesis of pyrimidine-based compounds for potential application in AIDS chemotherapy, which could include variants of the 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine (Ajani et al., 2019).

6. Structural Design and Safety

  • Conversion to Pyridines for Structural Applications : Blockley (1980) explored the process of converting tetrahydropyrimidines to pyridines, which could include 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. This has implications in structural design and safety in chemical engineering (Blockley, 1980).

Mechanism of Action

The mechanism of action of “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHHBLZNJQYICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 3
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 4
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 5
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

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